2-(1-aminoethyl)-3-bromo-4H-Pyrido[1,2-a]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-aminoethyl)-3-bromo-4H-Pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound belongs to the class of pyrido[1,2-a]pyrimidines, which are known for their diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-aminoethyl)-3-bromo-4H-Pyrido[1,2-a]pyrimidin-4-one typically involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. One common method involves the use of toluene as a solvent and iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents . The reaction proceeds through a tandem cyclization and bromination process, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalability of the synthetic route mentioned above suggests that it can be adapted for large-scale production. The use of readily available starting materials and mild reaction conditions makes this method suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(1-aminoethyl)-3-bromo-4H-Pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles, leading to the formation of substituted derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds, forming imines or amides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
The major products formed from these reactions include various substituted pyrido[1,2-a]pyrimidines, imines, and amides, depending on the specific reagents and conditions used.
Scientific Research Applications
2-(1-aminoethyl)-3-bromo-4H-Pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its derivatives are being explored for their therapeutic potential in treating various diseases.
Industry: The compound’s unique reactivity makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-aminoethyl)-3-bromo-4H-Pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, disrupting their normal function and leading to various biological effects. For example, it may inhibit the activity of kinases or other signaling proteins, thereby affecting cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-aminopyrimidin-4(3H)-one: Known for its antiviral and antitumor activities.
3-bromoimidazo[1,2-a]pyridines: These compounds share a similar brominated heterocyclic structure and exhibit diverse medicinal properties.
Uniqueness
2-(1-aminoethyl)-3-bromo-4H-Pyrido[1,2-a]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of an aminoethyl group and a bromine atom on the pyrido[1,2-a]pyrimidine scaffold sets it apart from other similar compounds.
Properties
CAS No. |
918422-42-1 |
---|---|
Molecular Formula |
C10H10BrN3O |
Molecular Weight |
268.11 g/mol |
IUPAC Name |
2-(1-aminoethyl)-3-bromopyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C10H10BrN3O/c1-6(12)9-8(11)10(15)14-5-3-2-4-7(14)13-9/h2-6H,12H2,1H3 |
InChI Key |
JYIXSTQGFUBLNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C(=O)N2C=CC=CC2=N1)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.